molecular formula C21H23NO3 B14719142 3-Benzoyl-1-methyl-4-phenylpiperidin-4-yl acetate CAS No. 6636-24-4

3-Benzoyl-1-methyl-4-phenylpiperidin-4-yl acetate

Cat. No.: B14719142
CAS No.: 6636-24-4
M. Wt: 337.4 g/mol
InChI Key: NFJIYNMGCOTJRP-UHFFFAOYSA-N
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Description

3-Benzoyl-1-methyl-4-phenylpiperidin-4-yl acetate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are often used in the pharmaceutical industry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-1-methyl-4-phenylpiperidin-4-yl acetate typically involves the reaction of 4-phenylpiperidine with benzoyl chloride in the presence of a base, followed by acetylation . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-1-methyl-4-phenylpiperidin-4-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoyl derivatives, while reduction can produce piperidinol derivatives .

Scientific Research Applications

3-Benzoyl-1-methyl-4-phenylpiperidin-4-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzoyl-1-methyl-4-phenylpiperidin-4-yl acetate involves its interaction with specific molecular targets. It has been found to inhibit glycine transporters, which play a crucial role in neurotransmission. By modulating glycine levels in the synaptic cleft, the compound can influence the activity of NMDA receptors, which are involved in various neurological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzoyl-1-methyl-4-phenylpiperidin-4-yl acetate is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit glycine transporters sets it apart from other piperidine derivatives, making it a valuable compound for research and development in the pharmaceutical industry .

Properties

CAS No.

6636-24-4

Molecular Formula

C21H23NO3

Molecular Weight

337.4 g/mol

IUPAC Name

(3-benzoyl-1-methyl-4-phenylpiperidin-4-yl) acetate

InChI

InChI=1S/C21H23NO3/c1-16(23)25-21(18-11-7-4-8-12-18)13-14-22(2)15-19(21)20(24)17-9-5-3-6-10-17/h3-12,19H,13-15H2,1-2H3

InChI Key

NFJIYNMGCOTJRP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1(CCN(CC1C(=O)C2=CC=CC=C2)C)C3=CC=CC=C3

Origin of Product

United States

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